molecular formula C23H29N3O2 B11456995 Nalpha-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-2-ylmethyl)phenylalaninamide

Nalpha-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-2-ylmethyl)phenylalaninamide

Cat. No.: B11456995
M. Wt: 379.5 g/mol
InChI Key: PQAADVHRLKJNJT-UHFFFAOYSA-N
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Description

Nalpha-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-2-ylmethyl)phenylalaninamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenylalanine moiety linked to a pyridin-2-ylmethyl group and a 4-methylcyclohexylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-2-ylmethyl)phenylalaninamide typically involves the following steps:

    Starting Materials: The synthesis begins with phenylalanine, 4-methylcyclohexanecarboxylic acid, and 2-(chloromethyl)pyridine.

    Formation of Amide Bond: The carboxylic acid group of 4-methylcyclohexanecarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with the amino group of phenylalanine to form the amide bond.

    Introduction of Pyridin-2-ylmethyl Group: The resulting intermediate is then reacted with 2-(chloromethyl)pyridine under basic conditions (e.g., using a base like triethylamine) to introduce the pyridin-2-ylmethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Nalpha-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-2-ylmethyl)phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert amide groups to amines.

    Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

Nalpha-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-2-ylmethyl)phenylalaninamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Nalpha-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-2-ylmethyl)phenylalaninamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Nalpha-[(2,4-dichlorophenyl)carbonyl]phenylalaninamide: Similar structure but with a dichlorophenyl group instead of the 4-methylcyclohexyl group.

    Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide: Lacks the pyridin-2-ylmethyl group.

Uniqueness

Nalpha-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-2-ylmethyl)phenylalaninamide is unique due to the combination of the 4-methylcyclohexylcarbonyl and pyridin-2-ylmethyl groups, which confer specific chemical and biological properties that are not present in similar compounds

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

4-methyl-N-[1-oxo-3-phenyl-1-(pyridin-2-ylmethylamino)propan-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C23H29N3O2/c1-17-10-12-19(13-11-17)22(27)26-21(15-18-7-3-2-4-8-18)23(28)25-16-20-9-5-6-14-24-20/h2-9,14,17,19,21H,10-13,15-16H2,1H3,(H,25,28)(H,26,27)

InChI Key

PQAADVHRLKJNJT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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